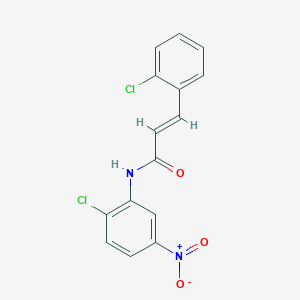

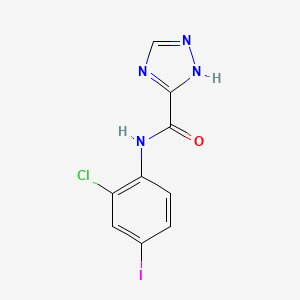

![molecular formula C14H9Cl2N3OS B5880768 4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)

4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole group were synthesized and evaluated for antiproliferative activity . Another study reported the ultrasound-assisted synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .Wissenschaftliche Forschungsanwendungen

Chemopreventive and Chemotherapeutic Effects on Cancer

Mercapto-substituted 1,2,4-triazoles, including our compound of interest, play a crucial role in cancer research. They have been investigated for their chemopreventive and chemotherapeutic effects. These compounds are explored as potential agents to inhibit tumor growth, induce apoptosis, and interfere with cancer cell proliferation .

Antiviral and Anti-Infective Properties

The 1,2,4-triazole ring system has garnered attention for its antiviral activity. Let’s consider taribavirin , a triazole-based antiviral drug. Although not yet approved for pharmaceutical use, taribavirin shows promise against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever . Our compound may share similar antiviral potential.

Anti-HIV Activity

Certain triazole derivatives have demonstrated anti-HIV activity. For instance, compounds with a 1,2,4-triazole ring have been investigated as treatment options for HIV-1. These compounds target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR). While some are already in clinical use, ongoing research explores novel inhibitors .

Potential as Antibacterial Agents

Given the urgent need for new antibacterial drugs, researchers have explored 1,2,4-triazoles as potential candidates. Their diverse chemical structures allow for modifications that enhance antibacterial activity. Our compound’s thio-substituted pyridine moiety could contribute to its antibacterial properties .

Application in Drug Delivery

Heterocyclic compounds like 1,2,4-triazoles are also investigated for drug delivery systems. Their unique properties, such as solubility and stability, make them suitable for encapsulating and delivering therapeutic agents .

Bioconjugation Strategies

Bioconjugation involves linking molecules to biological entities (e.g., proteins, antibodies). Researchers explore 1,2,4-triazoles as potential bioconjugation scaffolds. Our compound’s structure could facilitate targeted drug delivery or imaging applications .

Zukünftige Richtungen

The future directions for research on “4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the synthesis, crystal structure, DFT study, and antifungal activity of a related compound suggests potential for use as efficient optoelectronic materials .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-helicobacter pylori activity . Therefore, it is possible that this compound may also target Helicobacter pylori or similar bacterial species.

Mode of Action

The structure of the compound, particularly the presence of the 1,3,4-oxadiazole ring and the dichlorobenzylthio group, suggests that it might interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and possibly halogen bonding .

Biochemical Pathways

Given its potential anti-helicobacter pylori activity , it might interfere with essential biochemical pathways in this bacterium, leading to its inhibition or death.

Result of Action

If the compound does indeed have anti-helicobacter pylori activity , its action could result in the inhibition of bacterial growth or bacterial death, thereby alleviating infections caused by this bacterium.

Eigenschaften

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3OS/c15-11-2-1-9(7-12(11)16)8-21-14-19-18-13(20-14)10-3-5-17-6-4-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSIHYGUMBFYLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=NN=C(O2)C3=CC=NC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)

![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)

![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)